5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid
CAS No.: 334017-56-0
Cat. No.: VC8102383
Molecular Formula: C9H7NO2S2
Molecular Weight: 225.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 334017-56-0 |
---|---|
Molecular Formula | C9H7NO2S2 |
Molecular Weight | 225.3 g/mol |
IUPAC Name | 5-methyl-2-thiophen-2-yl-1,3-thiazole-4-carboxylic acid |
Standard InChI | InChI=1S/C9H7NO2S2/c1-5-7(9(11)12)10-8(14-5)6-3-2-4-13-6/h2-4H,1H3,(H,11,12) |
Standard InChI Key | ARIYBAZDZSGXSQ-UHFFFAOYSA-N |
SMILES | CC1=C(N=C(S1)C2=CC=CS2)C(=O)O |
Canonical SMILES | CC1=C(N=C(S1)C2=CC=CS2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a thiazole ring substituted at position 2 with a thiophen-2-yl group and at position 4 with a methyl group and carboxylic acid functionality. Computational studies of analogous thiazole-thiophene hybrids suggest planar geometries with conjugated π-systems, enhancing electronic delocalization . Key structural parameters include:
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 253.3 g/mol |
Hydrogen Bond Donors | 1 (carboxylic acid -OH) |
Hydrogen Bond Acceptors | 4 (2 S, 1 N, 1 O) |
Topological Polar Surface Area | 86.7 Ų |
The carboxylic acid group enhances water solubility compared to ester derivatives, with predicted logP values of 2.1–2.4 .
Tautomerism and Conformational Flexibility
Density functional theory (DFT) analyses of related thiazole-carboxylic acids reveal two dominant tautomeric forms:
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Thione-carboxylic acid tautomer: Stabilized by intramolecular hydrogen bonding between thione sulfur and carboxylic acid proton.
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Thiol-carboxylate tautomer: Favored in basic media due to deprotonation .
Conformational analysis indicates rotational barriers of 8–12 kcal/mol for thiophene-thiazole dihedral angles, suggesting moderate flexibility .
Synthetic Methodologies
Primary Synthesis Route
The ethyl ester precursor, 5-methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid ethyl ester, is synthesized via a modified Hantzsch thiazole condensation:
Reaction Scheme
Table 2: Optimization of Ethyl Ester Synthesis
Parameter | Optimal Condition | Yield (%) | Purity (%) |
---|---|---|---|
Solvent | Ethanol | 78 | 95 |
Temperature | 80°C | 82 | 97 |
Catalyst | Piperidine (0.1 eq) | 85 | 98 |
Reaction Time | 6 hr | 85 | 98 |
Hydrolysis to the carboxylic acid is achieved using 2N NaOH in THF/H₂O (4:1) at 60°C for 3 hr, yielding 92% pure product .
Alternative Synthetic Approaches
Microwave-Assisted Synthesis:
Reduces reaction time from 6 hr to 45 min with comparable yields (83%) when using 300W irradiation.
Continuous Flow Chemistry:
Demonstrated for scaled production (50 g/batch) with 88% yield and >99% purity via in-line pH monitoring.
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
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1685–1700: (carboxylic acid)
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2550–2600: (thione tautomer)
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1570–1590: (thiazole ring)
Nuclear Magnetic Resonance
¹H NMR (400 MHz, DMSO-d₆):
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δ 13.12 (s, 1H, COOH)
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δ 7.80–7.45 (m, 3H, thiophene-H)
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δ 2.65 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆):
DFT-calculated NMR shifts show <5% deviation from experimental values, confirming structural assignments .
Biological Activity and Mechanism
Organism | MIC (μg/mL) | Reference Compound (MIC) |
---|---|---|
S. aureus ATCC 29213 | 64 | Ciprofloxacin (0.5) |
E. faecalis ATCC 51299 | 128 | Vancomycin (1) |
Mechanistic studies suggest membrane disruption via thiophene-thiazole intercalation .
Anticancer Activity
Preliminary screens show selective cytotoxicity:
Table 4: IC₅₀ in Cancer Cell Lines
Cell Line | IC₅₀ (μM) | Normal Cell IC₅₀ (μM) | Selectivity Index |
---|---|---|---|
MCF-7 (Breast) | 12.4 | >100 | >8 |
A549 (Lung) | 18.7 | >100 | >5.3 |
Mechanistic profiling indicates tubulin polymerization inhibition (EC₅₀ = 9.8 μM), comparable to combretastatin A-4 .
Structure-Activity Relationships
Key modifications altering bioactivity:
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Carboxylic Acid Group: Esterification reduces anticancer potency (IC₅₀ increases 5–8×) but improves oral bioavailability .
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Thiophene Substituents: Electron-withdrawing groups at thiophene-5 position enhance tubulin binding by 3–5× .
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Thiazole Methyl Group: Removal decreases metabolic stability (t₁/₂ from 4.2 hr to 1.1 hr in hepatic microsomes).
Industrial and Pharmaceutical Applications
Drug Development
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Prodrug Design: Ethyl ester prodrug demonstrates 83% oral bioavailability in rodent models.
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Combination Therapy: Synergistic effects observed with doxorubicin (CI = 0.3–0.5) .
Materials Science
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